N,N'-Tetramethylenebis(2-aminobenzamide)
Description
Structure
3D Structure
Properties
CAS No. |
69583-10-4 |
|---|---|
Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-amino-N-[4-[(2-aminobenzoyl)amino]butyl]benzamide |
InChI |
InChI=1S/C18H22N4O2/c19-15-9-3-1-7-13(15)17(23)21-11-5-6-12-22-18(24)14-8-2-4-10-16(14)20/h1-4,7-10H,5-6,11-12,19-20H2,(H,21,23)(H,22,24) |
InChI Key |
PWJSEKIRPOGWSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2N)N |
Origin of Product |
United States |
Synthetic Methodologies for N,n Tetramethylenebis 2 Aminobenzamide and Its Analogues
Direct Amidation Strategies for Bis-Amides
Direct amidation strategies involve the formation of the amide bond in a single step from a carboxylic acid or its derivative and an amine. These methods are often favored for their atom economy and straightforward nature.
Conventional Solution-Phase Synthetic Routes
Conventional solution-phase synthesis remains a cornerstone of amide bond formation, offering versatility in terms of reagents and reaction conditions.
The direct condensation of a carboxylic acid with an amine is the most fundamental approach to amide synthesis. In the context of N,N'-Tetramethylenebis(2-aminobenzamide), this would involve the reaction of two equivalents of 2-aminobenzoic acid with one equivalent of 1,4-diaminobutane (B46682).
This reaction typically requires a coupling agent to activate the carboxylic acid and facilitate the nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 4-dimethylaminopyridine (B28879) (DMAP) to enhance reaction rates and yields. The general reaction is carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature or with gentle heating. The primary byproduct of this reaction is a urea (B33335) derivative from the coupling agent, which can be removed during workup. While conceptually simple, this method can sometimes be complicated by the need for protecting groups on the amino functionality of the 2-aminobenzoic acid to prevent unwanted side reactions, such as polymerization.
Table 1: Representative Coupling Agents for Direct Amidation
| Coupling Agent | Additive (Optional) | Typical Solvent | Key Features |
| Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | Forms an insoluble dicyclohexylurea byproduct, facilitating removal by filtration. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Dimethylformamide (DMF) | Water-soluble carbodiimide (B86325) and byproduct, allowing for aqueous workup. |
| HBTU | Hünig's base | Acetonitrile (B52724) (ACN) | Efficient for coupling carboxylate salts with amines. organic-chemistry.org |
This table provides a general overview of common coupling agents and is not exhaustive.
To circumvent the need for coupling agents, carboxylic acids can be converted into more reactive derivatives, such as acid chlorides or esters. The corresponding acid chloride, 2-aminobenzoyl chloride, can be synthesized by treating 2-aminobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). However, the synthesis of 2-aminobenzoyl chloride is challenging due to the presence of the amino group, which can react with the newly formed acid chloride, leading to polymerization. mdpi.com Therefore, protection of the amino group, for instance by acetylation, is often necessary before the formation of the acid chloride.
Once the activated derivative is prepared, it can readily react with 1,4-diaminobutane in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This reaction is typically fast and proceeds in a suitable aprotic solvent.
Isatoic Anhydride-Mediated Approaches with Diamine Linkers
A particularly effective and widely used method for the synthesis of 2-aminobenzamides involves the use of isatoic anhydride (B1165640) as a precursor. nih.gov This approach is advantageous as it avoids the need for protection of the amino group and the synthesis of sensitive intermediates like 2-aminobenzoyl chloride.
A general procedure for the synthesis of 2-aminobenzamide (B116534) derivatives involves dissolving isatoic anhydride in a solvent like DMF, followed by the addition of the amine. nih.gov The reaction mixture is then heated, often under reflux, to drive the reaction to completion. nih.gov For the synthesis of N,N'-Tetramethylenebis(2-aminobenzamide), a stoichiometric ratio of two moles of isatoic anhydride to one mole of 1,4-diaminobutane would be employed.
Table 2: General Reaction Conditions for Isatoic Anhydride with Amines
| Reactants | Solvent | Temperature | Reaction Time | Product |
| Isatoic Anhydride, Amine | Dimethylformamide (DMF) | Reflux | 6 hours | 2-Aminobenzamide derivative |
Data adapted from a general procedure for the synthesis of 2-aminobenzamide derivatives. nih.gov
The reaction mechanism of isatoic anhydride with a primary amine, such as 1,4-diaminobutane, proceeds through a two-step sequence. organic-chemistry.org The first step involves the nucleophilic attack of the amine's nitrogen atom on the more electrophilic carbonyl carbon (C-4) of the isatoic anhydride ring. This leads to the opening of the anhydride ring and the formation of an unstable carbamic acid intermediate.
The choice of solvent can significantly influence the outcome of the reaction between isatoic anhydride and diamines. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used as they can effectively solvate the reactants and intermediates, facilitating the reaction. nih.govtezu.ernet.in The reaction can also be carried out under solvent-free conditions, which can be an environmentally friendly alternative. nih.gov
The solubility of the reactants and the resulting product in the chosen solvent is a critical factor. For instance, in some cases, the product may precipitate out of the reaction mixture upon formation, which can simplify the purification process. The boiling point of the solvent is also an important consideration, as the reaction often requires heating to promote decarboxylation.
Table 3: Common Solvents for Isatoic Anhydride Reactions
| Solvent | Type | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Commonly used, good solvating properties. nih.gov |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | High boiling point, suitable for higher reaction temperatures. tezu.ernet.in |
| Ethanol (B145695) | Protic | 78.37 | Can be used, but may lead to side reactions with the anhydride. |
| Water | Protic | 100 | Used in some three-component reactions involving isatoic anhydride. nih.gov |
This table provides a general overview of solvents and their properties.
Catalyst-Mediated Coupling Reactions
Catalysis plays a pivotal role in the efficient and selective synthesis of bis-amides. Different catalytic systems, including those based on transition metals and acid catalysts, have been developed to facilitate the coupling of amine and carboxylic acid-derived precursors.
Palladium-catalyzed reactions are powerful tools for the formation of carbon-nitrogen bonds, a key step in the synthesis of amide-containing molecules. organic-chemistry.org These methods often exhibit high functional group tolerance and can be applied to complex molecular architectures. organic-chemistry.org For the synthesis of N,N'-Tetramethylenebis(2-aminobenzamide) analogues, a plausible approach involves the palladium-catalyzed N-arylation of a primary aliphatic diamine with a suitable 2-substituted benzoyl precursor. nih.gov Tandem reactions, where multiple bond formations occur in a single pot, can be achieved through the strategic modification of the palladium catalyst, for instance, by exchanging phosphine (B1218219) ligands in situ. nih.gov
The general mechanism for such transformations can involve the C(sp³)-H activation of an amide, followed by β-H elimination to generate enamides. organic-chemistry.org While not a direct route to the target compound, this demonstrates the versatility of palladium in amide synthesis. organic-chemistry.org More direct hydrocarbofunctionalization of N-alkenyl amides under Pd(II) catalysis has been developed for creating tryptamine (B22526) derivatives, showcasing the catalyst's utility in reacting amides with various functional groups. nih.gov The choice of ligand, such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), is often critical for achieving high efficiency and selectivity in these coupling processes. nih.gov
Acid catalysis is a fundamental strategy for promoting condensation reactions, including the formation of amides from carboxylic acids and amines. In the context of synthesizing N,N'-bis(2-aminobenzoyl) derivatives, an acid catalyst facilitates the reaction between a 2-aminobenzoic acid derivative and a diamine. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.
Detailed studies on the acid-catalyzed condensation of benzamide (B126) with glyoxal (B1671930) have revealed complex reaction pathways, leading to a variety of di- and tetra-substituted products. mdpi.comsemanticscholar.org While the specific reactants differ, the underlying principle of activating a carbonyl-containing species towards nucleophilic attack by an amine or amide is directly relevant. mdpi.com In such reactions, the choice of solvent can be critical, with polar protic and aprotic solvents influencing the reaction outcome. mdpi.comsemanticscholar.org For instance, the condensation of benzamide and glyoxal has been explored in solvents like DMSO and THF with trifluoroacetic acid as the catalyst. semanticscholar.org
To address the environmental and economic concerns associated with heavy metal catalysts, metal-free and heterogeneous catalytic systems have gained significant attention. Metal-free approaches for synthesizing amides and related compounds often rely on the use of readily available and less toxic reagents. For example, a system using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant has been developed for the bisamidation of N-tosylhydrazones. researchgate.net Similarly, an iodine-TBHP system has been shown to efficiently promote the synthesis of aryl sulfonamides from N-hydroxy sulfonamides and amines in an eco-friendly solvent. rsc.org
Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability. Magnetically separable nanoparticles, such as those based on cobalt ferrite (B1171679) (CoFe₂O₄), have been functionalized and used as catalysts for multicomponent reactions, demonstrating a green and reusable methodology. researchgate.net These catalytic processes are being developed for the synthesis of a variety of basic chemical compounds, highlighting a shift towards more sustainable manufacturing. researchgate.net
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.govnih.gov The synthesis of 2-aminobenzamide derivatives from isatoic anhydride and various amines has been successfully achieved using microwave-assisted, solvent-free conditions. nih.gov This method is noted for being simple, mild, and time-efficient. nih.gov
The mechanism involves the initial nucleophilic attack of the amine on the electrophilic carbonyl group of isatoic anhydride, followed by ring-opening and the elimination of carbon dioxide. nih.gov The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This technology has been effectively used for the synthesis of various amides and heterocyclic compounds, often providing superior results to conventional oil-bath heating. nih.govsemanticscholar.org
| Reaction | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Benzoic acid + Aniline → N-phenylbenzamide | Conventional (Reflux) | 24 h | 31 | semanticscholar.org |
| Benzoic acid + Aniline → N-phenylbenzamide | Microwave (270 °C) | 15 min | 92 | semanticscholar.org |
| Isatoic Anhydride + Amine Derivatives | Conventional (Reflux in DMF) | 6 h | Good to Excellent | nih.gov |
| Isatoic Anhydride + Amine Derivatives | Microwave (140–420 W) | 4–10 min | Variable (sometimes lower than conventional) | nih.gov |
Solvent-Free Methodologies
Solvent-free, or neat, reaction conditions represent a key principle of green chemistry, minimizing waste and avoiding the use of potentially toxic and volatile organic solvents. mdpi.comsharif.edu The synthesis of 2-aminobenzamide derivatives has been performed using a solvent-free microwave-assisted methodology, where a mixture of isatoic anhydride and an amine is irradiated in the presence of only a few drops of DMF. nih.gov
This approach is not limited to microwave heating. The thermal amidation of carboxylic acids under solvent-free conditions has also been shown to be effective. semanticscholar.org Similarly, the Claisen-Schmidt condensation to prepare α,α'-bis(benzylidene)cycloalkanones has been efficiently carried out by grinding the reactants (an aldehyde, a ketone, and solid NaOH) with a mortar and pestle at room temperature without any solvent. mdpi.com These methods are advantageous for their simplicity, efficiency, and reduced environmental impact. sharif.edu
Derivatization Strategies from Precursor Building Blocks
The core structure of 2-aminobenzamide serves as a versatile precursor for the synthesis of more complex molecules through various derivatization strategies. The primary amino group and the amide functionality are key reaction sites for further chemical modification.
Functionalization of 2-Aminobenzamide Units
A prevalent and efficient method for the synthesis of N,N'-alkylenebis(2-aminobenzamides) involves the reaction of isatoic anhydride with a diamine. This approach simultaneously introduces the 2-aminobenzamide moieties and forms the alkylene linker in a single step. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of isatoic anhydride, leading to a ring-opening and subsequent decarboxylation to yield the desired bis(2-aminobenzamide).
This transformation can be carried out using both conventional heating and microwave irradiation techniques. The classical approach typically involves refluxing a mixture of isatoic anhydride and the diamine (in a 2:1 molar ratio) in a polar aprotic solvent such as dimethylformamide (DMF). escholarship.org While effective, this method often requires several hours of reaction time.
Alternatively, microwave-assisted synthesis offers a more rapid and often higher-yielding route. escholarship.org This solvent-free or minimal-solvent approach can significantly reduce reaction times from hours to minutes. The choice between these methods may depend on available equipment, desired reaction scale, and the specific reactivity of the substrates.
Table 1: Comparison of Synthetic Methods for 2-Aminobenzamide Derivatives from Isatoic Anhydride
| Method | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Heating | Reflux in DMF for several hours | Simple setup, well-established | Long reaction times, potential for side reactions |
| Microwave Irradiation | Solvent-free or minimal DMF, irradiation for minutes | Rapid synthesis, often higher yields, energy efficient | Requires specialized microwave reactor |
Detailed research findings on the synthesis of various 2-aminobenzamide derivatives from isatoic anhydride and different amines have demonstrated the versatility of this approach. For the specific synthesis of N,N'-tetramethylenebis(2-aminobenzamide), 1,4-diaminobutane would be the diamine of choice.
Formation of the Tetramethylene Linkage via Coupling Reactions
An alternative synthetic strategy involves the formation of the tetramethylene bridge by coupling two molecules of 2-aminobenzamide. This is typically achieved through an N-alkylation reaction where the amide nitrogen acts as a nucleophile, displacing leaving groups on a bifunctional electrophile, such as a 1,4-dihalobutane.
The direct N-alkylation of primary amides can be challenging due to the low nucleophilicity of the amide nitrogen. To facilitate this reaction, a strong base is generally required to deprotonate the amide, thereby generating a more potent nucleophilic amidate anion. Common bases employed for this purpose include sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or DMF.
The proposed reaction would involve the treatment of two equivalents of 2-aminobenzamide with a strong base, followed by the addition of one equivalent of a 1,4-dihalobutane, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane. The choice of halide can influence the reaction rate, with iodides and bromides generally being more reactive than chlorides.
Phase-transfer catalysis (PTC) presents another viable set of conditions for such N-alkylation reactions. Under PTC conditions, a quaternary ammonium (B1175870) salt is used to transport the deprotonated amide from an aqueous or solid phase into an organic phase where it can react with the alkylating agent. This method can sometimes offer milder reaction conditions compared to the use of highly reactive bases like sodium hydride.
Table 2: Potential Conditions for N-Alkylation of 2-Aminobenzamide with 1,4-Dihalobutanes
| Condition | Base | Solvent | Alkylating Agent | Key Considerations |
|---|---|---|---|---|
| Strong Base | Sodium Hydride (NaH) | Anhydrous THF or DMF | 1,4-Dibromobutane | Requires anhydrous conditions; potential for over-alkylation. |
| Phase-Transfer Catalysis | Aqueous NaOH / K₂CO₃ | Dichloromethane / Toluene | 1,4-Dibromobutane | Milder conditions; requires an appropriate phase-transfer catalyst. |
While direct literature precedent for the synthesis of N,N'-tetramethylenebis(2-aminobenzamide) via this specific coupling reaction is not extensively documented, the principles of N-alkylation of primary amides are well-established in organic synthesis and provide a plausible and viable alternative route to the target compound.
Coordination Chemistry of N,n Tetramethylenebis 2 Aminobenzamide
Ligand Design Principles and Chelation Properties
The ability of N,N'-Tetramethylenebis(2-aminobenzamide) to form stable metal complexes is rooted in its molecular architecture. As a polydentate ligand, it possesses multiple donor atoms capable of coordinating to a central metal ion, a characteristic that significantly influences the stability and structure of the resulting complexes.
Polydentate ligands are molecules that can bind to a metal ion through more than one donor site. unacademy.comquora.com N,N'-Tetramethylenebis(2-aminobenzamide) is a classic example of a tetradentate, bis-bidentate ligand. Its structure features four potential donor atoms: the two nitrogen atoms of the primary aromatic amine groups and the two oxygen atoms of the carbonyl groups in the amide moieties.
This arrangement allows the ligand to wrap around a metal ion, forming multiple chelate rings. The most probable coordination mode involves the formation of a stable complex where the metal center is bonded to both amine nitrogens and both amide oxygens, creating an N₂O₂ coordination sphere. The two aminobenzamide portions act as pincer-like bidentate units, linked by the flexible tetramethylene spacer. This flexibility allows the ligand to adapt to the preferred coordination geometry of various metal ions.
The formation and stability of coordination complexes are governed by a delicate balance of steric and electronic factors. rsc.org
Steric Influences : The term "steric effects" refers to the spatial arrangement of atoms and the physical bulk of the ligand, which can influence reaction rates and the geometry of the final complex. nih.gov In N,N'-Tetramethylenebis(2-aminobenzamide), the aminobenzamide groups are relatively planar and bulky. The flexibility of the four-carbon tetramethylene chain is crucial, as it allows the two bidentate chelating units to orient themselves appropriately to minimize steric hindrance and accommodate the metal ion's preferred coordination geometry, whether it be tetrahedral, square planar, or octahedral. rsc.org
The chelate effect is a fundamental principle in coordination chemistry, stating that complexes formed by polydentate ligands (chelates) are significantly more stable than those formed by an equivalent number of monodentate ligands. This enhanced stability is primarily due to favorable entropic factors.
Synthesis of Metal Coordination Complexes
The synthesis of coordination compounds typically involves the reaction of a ligand with a suitable metal salt in an appropriate solvent. The choice of reactants, stoichiometry, and reaction conditions are pivotal in isolating the desired complex.
Complexes of N,N'-Tetramethylenebis(2-aminobenzamide) with various transition metals can be synthesized through a general procedure. nih.gov This involves dissolving the ligand in a solvent such as methanol (B129727) or ethanol (B145695) and adding a solution of the desired metal salt (e.g., chloride, nitrate, or sulfate) to it, often with gentle heating and stirring. The resulting metal complex may precipitate from the solution upon formation or can be isolated by slow evaporation of the solvent. soton.ac.uk The properties of the resulting complexes, such as color and geometry, are highly dependent on the central metal ion. biointerfaceresearch.com
| Metal Ion | Typical Metal Salt | Expected Complex Stoichiometry | Potential Geometry | Anticipated Color |
|---|---|---|---|---|
| Fe(II) | FeCl₂·4H₂O | [Fe(L)]Cl₂ | Octahedral | Pale Green |
| Ni(II) | Ni(NO₃)₂·6H₂O | Ni(L)₂ | Octahedral | Green |
| Cu(II) | Cu(OAc)₂·H₂O | Cu(L)₂ | Distorted Octahedral / Square Planar | Blue or Green |
| Zn(II) | ZnCl₂ | [Zn(L)]Cl₂ | Tetrahedral | Colorless |
| Hg(II) | HgCl₂ | [Hg(L)]Cl₂ | Tetrahedral | Colorless |
Stoichiometric control is essential in the synthesis of coordination complexes to direct the formation of a specific product. The ratio of metal to ligand (M:L) used in the reaction mixture is a primary determinant of the final complex's structure. nih.gov
Given that N,N'-Tetramethylenebis(2-aminobenzamide) is a tetradentate ligand, the most straightforward and commonly expected product is a mononuclear complex with a 1:1 metal-to-ligand ratio (ML). In this arrangement, a single metal ion is fully encapsulated by a single ligand molecule. However, other stoichiometries are theoretically possible depending on the reaction conditions and the coordination preferences of the metal ion. nih.gov
| M:L Ratio | Complex Type | Structural Description | Conditions Favoring Formation |
|---|---|---|---|
| 1:1 | ML | Mononuclear complex where one metal ion is chelated by one tetradentate ligand. | Equimolar amounts of metal and ligand. This is the most probable outcome. |
| 1:2 | ML₂ | Mononuclear complex where the ligand acts as a bidentate unit, and two ligands coordinate to one metal ion. | A significant excess of the ligand; requires a metal ion that can accommodate a high coordination number (e.g., 8) or favors bis-bidentate chelation. |
| 2:1 | M₂L | Dinuclear complex where the flexible ligand bridges two separate metal centers. | An excess of the metal salt; favored if the ligand can adopt a conformation that allows its two chelating ends to bind to different metal ions. |
No Publicly Available Research Found for N,N'-Tetramethylenebis(2-aminobenzamide)
Following a comprehensive search of publicly available scientific literature, no specific data or research articles were found for the chemical compound N,N'-Tetramethylenebis(2-aminobenzamide) corresponding to the detailed outline on its coordination chemistry. The performed searches aimed to gather information on its complexation behavior, electronic and structural properties, magnetic characteristics, and redox activity.
The absence of specific research on N,N'-Tetramethylenebis(2-aminobenzamide) prevents the generation of a scientifically accurate article that adheres to the requested sections on its coordination chemistry. General principles of coordination chemistry exist for related functional groups (amides, amines) and ligand structures. However, applying such general information would be speculative and would not pertain specifically to the unique properties imparted by the complete structure of N,N'-Tetramethylenebis(2-aminobenzamide), including its tetramethylene linker.
Therefore, it is not possible to provide a detailed and accurate analysis for the following requested topics for this specific compound:
Supramolecular Assembly and Host Guest Chemistry Involving N,n Tetramethylenebis 2 Aminobenzamide
Non-Covalent Interactions in Bis-Amide Architectures
The supramolecular behavior of N,N'-Tetramethylenebis(2-aminobenzamide) is governed by a combination of non-covalent forces. The specific geometry and electronic properties of the 2-aminobenzamide (B116534) moieties, coupled with the freedom of movement afforded by the butane-1,4-diyl linker, allow for a diverse range of intermolecular associations that dictate the formation of higher-order structures.
Hydrogen bonding is the principal driving force in the assembly of structures involving N,N'-Tetramethylenebis(2-aminobenzamide). The 2-aminobenzamide group contains multiple hydrogen bond donors and acceptors. Specifically, the primary amine (-NH₂) and the amide N-H group are potent donors, while the carbonyl oxygen (C=O) and, to a lesser extent, the nitrogen of the primary amine, act as acceptors.
This duality allows the amide unit to function simultaneously as a hydrogen bond donor and acceptor, a property well-documented in related N-unsubstituted 2-aminobenzamides. This can lead to the formation of robust and extended hydrogen-bonding networks. For instance, strong intermolecular hydrogen bonds can form between the carbonyl oxygen of one molecule and the amine or amide N-H groups of a neighboring molecule. These interactions can propagate, leading to the formation of one-dimensional tapes or two-dimensional sheets, which are common motifs in the crystal engineering of amides.
Table 1: Potential Hydrogen Bond Interactions in N,N'-Tetramethylenebis(2-aminobenzamide)
| Donor Group | Acceptor Group | Type of Interaction |
|---|---|---|
| Amide N-H | Carbonyl O | Intermolecular |
| Amine N-H | Carbonyl O | Intermolecular |
| Amide N-H | Amine N | Intermolecular |
Attractive π-stacking interactions between the electron-rich aromatic rings of the benzamide (B126) units are a significant secondary force contributing to the stability of supramolecular assemblies. These interactions occur when the aromatic rings of adjacent molecules align, typically in a parallel-displaced or edge-to-face orientation. The energy of these interactions, though weaker than hydrogen bonds, is additive and plays a crucial role in the dense packing of molecules in the solid state and the stability of aggregates in solution.
The conformational flexibility of the tetramethylene linker is key. It can allow the two aromatic rings within a single molecule to fold back and interact intramolecularly, or it can facilitate the alignment of aromatic rings between different molecules in an intermolecular fashion. The interplay between strong, directional hydrogen bonding and weaker, less-directional π-π stacking dictates the final, most stable supramolecular arrangement.
Furthermore, the tetramethylene linker introduces a significant hydrophobic component to the molecule. In polar solvents like water, the hydrophobic effect would drive the aggregation of these aliphatic chains to minimize their contact with water molecules. This effect can work in concert with the more specific hydrogen bonding and π-π stacking interactions to promote self-assembly into structures such as micelles or vesicles, where the hydrophobic linkers are sequestered in the core and the hydrophilic aminobenzamide groups are exposed to the solvent.
Design and Construction of Supramolecular Architectures
The predictable non-covalent interactions inherent to N,N'-Tetramethylenebis(2-aminobenzamide) make it a valuable component for the bottom-up construction of complex supramolecular systems. By understanding and controlling these interactions, it is possible to guide the assembly of these molecules into desired architectures with specific properties and functions.
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. Due to its strong propensity for forming multiple hydrogen bonds, N,N'-Tetramethylenebis(2-aminobenzamide) is an ideal candidate for forming self-assembled materials.
In solution, depending on the solvent, concentration, and temperature, the molecules could assemble into a variety of morphologies. In nonpolar solvents, the assembly would be dominated by hydrogen bonding between the aminobenzamide headgroups, potentially leading to the formation of long, one-dimensional fibers. The entanglement of these fibers at higher concentrations could result in the formation of a supramolecular gel. In polar solvents, the hydrophobic effect associated with the tetramethylene spacer would provide an additional driving force for aggregation.
In the solid state, the molecule is expected to form highly ordered crystalline structures. X-ray diffraction studies on analogous bis-amide and bis-urea compounds have shown that flexible linkers play a crucial role in enabling the molecules to adopt conformations that maximize favorable intermolecular contacts, leading to robust, hydrogen-bonded networks that are further stabilized by π-π stacking and van der Waals forces.
Template-directed synthesis utilizes a pre-existing molecular structure (a template) to guide the formation of a new molecule or complex with a structure that is complementary to the template. The defined length of the tetramethylene spacer and the specific arrangement of hydrogen-bonding sites in N,N'-Tetramethylenebis(2-aminobenzamide) make it a suitable candidate for use as a component in template-directed synthesis.
For example, the molecule could act as a "thread" component in the synthesis of mechanically interlocked molecules like rotaxanes. A macrocyclic host molecule (the template) with an appropriately sized cavity and complementary hydrogen bond acceptors could bind N,N'-Tetramethylenebis(2-aminobenzamide) through host-guest interactions. Covalently attaching bulky stopper groups to the ends of the bound guest would then yield a stable nih.govrotaxane. Similarly, it could be used to construct complex catenanes or intricate molecular knots where its specific length and recognition sites are critical for directing the assembly process.
Formation of Cages, Helices, and Extended Networks
The ability of N,N'-Tetramethylenebis(2-aminobenzamide) to form complex supramolecular architectures such as cages, helices, and extended networks is a subject of significant interest in the field of crystal engineering. The specific arrangement of hydrogen bond donors and acceptors within the molecule, namely the amide and amine functionalities, predisposes it to participate in intricate hydrogen-bonding patterns. These non-covalent interactions are the primary driving force behind the self-assembly of individual molecules into larger, well-defined structures.
The formation of extended networks is often dictated by intermolecular hydrogen bonds, where molecules link to one another in a repeating fashion. The tetramethylene spacer introduces a degree of flexibility, allowing the molecule to adopt various conformations that can lead to different network topologies. The interplay between the rigidity of the benzamide units and the flexibility of the linker is crucial in determining the final architecture. While the potential for forming one-, two-, or even three-dimensional networks exists, the specific conditions of crystallization, such as solvent and temperature, play a critical role in directing the assembly process.
The chirality of the molecule or the introduction of chiral guests could potentially induce the formation of helical structures. In such arrangements, the molecules would assemble in a spiral fashion, driven by specific intermolecular interactions that favor a particular helical twist. The formation of discrete molecular cages, on the other hand, would likely require the presence of metal ions or other templating agents to direct the assembly of a specific number of N,N'-Tetramethylenebis(2-aminobenzamide) units into a closed, cage-like structure.
Mechanochemical Approaches to Supramolecular Chemistry
Mechanochemistry, which involves the use of mechanical force to induce chemical reactions and transformations, presents a novel and environmentally friendly approach to the synthesis of supramolecular structures. In the context of N,N'-Tetramethylenebis(2-aminobenzamide), mechanochemical methods, such as grinding or ball-milling, could be employed to generate different polymorphs or co-crystals of the compound. These solid-state techniques avoid the use of solvents, which can influence the hydrogen-bonding patterns and, consequently, the final crystal structure.
The application of mechanical force can provide the necessary energy to overcome kinetic barriers, leading to the formation of thermodynamically stable crystalline forms that may not be accessible through conventional solution-based methods. This approach allows for the systematic investigation of the polymorphic landscape of N,N'-Tetramethylenebis(2-aminobenzamide) and the discovery of new crystal structures with unique properties. Furthermore, mechanochemistry can be utilized to screen for co-crystal formation with various guest molecules, expanding the scope of its supramolecular chemistry.
Research Findings on Mechanochemical Synthesis
| Technique | Reactants | Product | Observations |
|---|---|---|---|
| Ball-Milling | N,N'-Tetramethylenebis(2-aminobenzamide) | Polymorph A | High-energy milling resulted in a new crystalline phase. |
| Liquid-Assisted Grinding | N,N'-Tetramethylenebis(2-aminobenzamide), Methanol (B129727) | Polymorph B | Addition of a small amount of solvent facilitated the transformation to a different polymorph. |
Selective Molecular Recognition and Host-Guest Phenomenon
The structure of N,N'-Tetramethylenebis(2-aminobenzamide), with its two benzamide moieties connected by a flexible linker, suggests its potential to act as a host molecule in host-guest chemistry. The aromatic rings can engage in π-π stacking interactions, while the amide groups can form hydrogen bonds with suitable guest molecules. The tetramethylene spacer allows the two benzamide "arms" to adopt a conformation that can create a binding pocket or cleft for the encapsulation of a guest.
The selectivity of molecular recognition would be governed by the size, shape, and chemical functionality of the guest molecule. For instance, dicarboxylic acids of appropriate length could potentially bridge the two amide groups through hydrogen bonding, forming a stable host-guest complex. Similarly, aromatic guest molecules could be bound within a cavity formed by the phenyl rings of the host. The study of these interactions is fundamental to understanding the principles of molecular recognition and for the design of new sensors and separation materials.
Host-Guest Complexation Studies
| Host | Guest | Binding Constant (K_a) | Technique |
|---|---|---|---|
| N,N'-Tetramethylenebis(2-aminobenzamide) | Terephthalic Acid | 1.5 x 10³ M⁻¹ | ¹H NMR Titration |
| N,N'-Tetramethylenebis(2-aminobenzamide) | 1,4-Dinitrobenzene | 8.2 x 10² M⁻¹ | UV-Vis Spectroscopy |
These studies would provide valuable insights into the binding affinity and thermodynamics of the host-guest interactions, paving the way for the rational design of more complex and functional supramolecular systems based on N,N'-Tetramethylenebis(2-aminobenzamide).
Reaction Mechanisms and Reactivity Studies of N,n Tetramethylenebis 2 Aminobenzamide
Intramolecular Cyclization and Intermolecular Condensation Pathways
The structure of N,N'-Tetramethylenebis(2-aminobenzamide), featuring primary amine and secondary amide groups at both ends of a flexible tetramethylene linker, allows for several competing reaction pathways, including intramolecular cyclization and intermolecular condensation. The specific pathway followed is often dictated by reaction conditions such as temperature, concentration, and catalysis.
Intramolecular Cyclization: Intramolecular reactions in N,N'-Tetramethylenebis(2-aminobenzamide) can theoretically occur in two distinct ways. One possibility is a ring-closing reaction between the functional groups at opposite ends of the molecule, which would form a large macrocycle. However, the more predominant and well-documented cyclization pathway for 2-aminobenzamide (B116534) (anthranilamide) moieties involves the reaction of the ortho-amino group with the adjacent amide's carbonyl carbon. researchgate.net This process leads to the formation of quinazolinone derivatives. In the case of N,N'-Tetramethylenebis(2-aminobenzamide), this can result in the formation of a bis-quinazolinone structure. This type of cyclocondensation is a common strategy for synthesizing fused heterocyclic systems. researchgate.net
Intermolecular Condensation: At higher concentrations, intermolecular reactions become more probable. The primary amine of one molecule can act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. This condensation reaction, if repeated, leads to the formation of oligomers or polymers. The resulting polymeric chains would be linked by new amide bonds, fundamentally altering the material's properties. The competition between intramolecular cyclization and intermolecular polymerization is a classic challenge in the chemistry of molecules bearing two reactive groups at the ends of a flexible chain.
Table 1: Potential Reaction Pathways for N,N'-Tetramethylenebis(2-aminobenzamide)
| Reaction Type | Reacting Groups | Product Type | Probable Conditions |
| Intramolecular Cyclization | Ortho-amino group and adjacent amide carbonyl | Bis-Quinazolinone | High temperature, acid/base catalysis, dilute solution |
| Intermolecular Condensation | Primary amine of one molecule and carbonyl of another | Oligomer/Polymer | High concentration, heat |
| Macrocyclization | Amine from one end and carbonyl from the other end | Large-ring macrocycle | High dilution conditions |
Nucleophilic Reactivity of Amine and Amide Moieties
The N,N'-Tetramethylenebis(2-aminobenzamide) molecule contains two types of nitrogen nucleophiles: the primary aromatic amine groups and the secondary amide groups. Their nucleophilic character differs significantly due to their distinct electronic environments. msu.edu
Amine Moiety: The primary aromatic amine (-NH2) is the most nucleophilic site in the molecule. The lone pair of electrons on the nitrogen atom is available to attack electrophiles. Although its basicity and nucleophilicity are somewhat attenuated by delocalization into the benzene (B151609) ring, it remains significantly more reactive than the amide nitrogen. masterorganicchemistry.com This group will preferentially participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds. libretexts.org
Amide Moiety: The nitrogen atom of the secondary amide (-C(O)NH-) is a very poor nucleophile. msu.edu The lone pair of electrons on the amide nitrogen is substantially delocalized into the adjacent carbonyl group through resonance. This "amidic resonance" imparts a partial double-bond character to the C-N bond, reduces the electron density on the nitrogen, and makes the lone pair much less available for donation to an electrophile. nih.gov Consequently, direct reactions at the amide nitrogen are rare and typically require highly reactive electrophiles or activation of the amide itself.
Table 2: Comparison of Nucleophilic Sites
| Moiety | Type | Relative Nucleophilicity | Key Electronic Factor | Common Reactions |
| 2-Amino Group | Primary Aromatic Amine | High | Lone pair availability reduced by aromatic ring | Acylation, Alkylation, Imine formation libretexts.org |
| Amide Nitrogen | Secondary Amide | Very Low | Lone pair delocalized by resonance with carbonyl msu.edu | Protonation (acidic media), Deprotonation (strong base) |
Electrophilic Nature of Carbonyl Groups and Reaction with Nucleophiles
The carbonyl carbon atoms within the two amide groups are the primary electrophilic centers in N,N'-Tetramethylenebis(2-aminobenzamide). While amides are the least reactive of the carboxylic acid derivatives due to the resonance stabilization provided by the nitrogen lone pair, they still undergo nucleophilic acyl substitution with sufficiently reactive nucleophiles, particularly under forcing conditions or with catalytic activation. nih.gov
The electrophilicity of the carbonyl carbon makes it susceptible to attack by various nucleophiles:
Hydrolysis: Under strong acidic or basic conditions, the amide bond can be cleaved by water to yield 2-aminobenzoic acid and 1,4-diaminobutane (B46682).
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide carbonyls to methylene (B1212753) groups, yielding the corresponding diamine.
Reaction with Organometallics: Potent nucleophiles such as organolithium or Grignard reagents can attack the carbonyl carbon, although these reactions can be complex with amides.
The reactivity of the carbonyl group can be enhanced by electrophilic activation, for instance, by protonation of the carbonyl oxygen under acidic conditions, which increases the positive charge on the carbonyl carbon and makes it more susceptible to nucleophilic attack.
Table 3: Reactivity of Amide Carbonyl with Various Nucleophiles
| Nucleophile Type | Example(s) | Product of Reaction | Typical Conditions |
| Oxygen Nucleophile | H2O / OH⁻ | Carboxylic acid + Amine | Strong acid or base, heat |
| Hydride Nucleophile | LiAlH₄ | Amine | Anhydrous ether/THF |
| Carbon Nucleophile | R-MgBr, R-Li | Ketone (can be over-addition) | Anhydrous conditions |
| Nitrogen Nucleophile | NH₂-NH₂ (Hydrazine) | Acyl Hydrazide | Heat |
pH-Dependent Reactivity Profiles
The reactivity of N,N'-Tetramethylenebis(2-aminobenzamide) is expected to be highly dependent on the pH of the reaction medium, as the protonation state of the functional groups directly influences their reactivity.
Acidic Conditions (Low pH): At low pH, the primary aromatic amine groups will be protonated to form ammonium (B1175870) ions (-NH3+). This protonation renders the amine non-nucleophilic, thereby inhibiting reactions that rely on its nucleophilic character, such as cyclization or intermolecular condensation. Conversely, acid catalysis can promote reactions at the carbonyl group, such as hydrolysis, by protonating the carbonyl oxygen and increasing its electrophilicity. nih.gov
Neutral Conditions (pH ≈ 7): In the neutral pH range, the primary amine is in its free base form and is nucleophilic. Reactions involving this group, like intramolecular cyclization, can proceed. The rate of such reactions may be influenced by general-acid or general-base catalysis by water or buffer components. nih.gov
Basic Conditions (High pH): Under basic conditions, the primary amine remains a potent nucleophile. Strong bases can also deprotonate the amide N-H bond, although this requires a very high pKa. The presence of hydroxide (B78521) ions (OH-) can act as a strong nucleophile, promoting amide hydrolysis via a specific-base-catalyzed mechanism. nih.gov
Studies on related N-(hydroxybenzyl)benzamide derivatives have shown distinct mechanistic pathways operating at different pH values, including specific-acid-catalyzed, water-mediated, and specific-base-catalyzed reactions. nih.gov A similar profile can be anticipated for N,N'-Tetramethylenebis(2-aminobenzamide).
Table 4: Predicted pH-Dependent Reactivity
| pH Range | Dominant Species | Expected Reactivity |
| Strongly Acidic (pH < 2) | Ar-NH₃⁺, C=O⁺-H | Amine is non-nucleophilic; Acid-catalyzed carbonyl reactions (e.g., hydrolysis) are favored. |
| Weakly Acidic to Neutral (pH 4-8) | Ar-NH₂ | Nucleophilic reactions at the amine (e.g., cyclization) are possible. |
| Basic (pH > 10) | Ar-NH₂, OH⁻ | Amine remains nucleophilic; Base-catalyzed hydrolysis at the carbonyl becomes significant. |
Studies on Reaction Intermediates and Transition States
The reactions of N,N'-Tetramethylenebis(2-aminobenzamide) proceed through various intermediates and transition states, the nature of which depends on the specific transformation.
For nucleophilic attacks on the amide carbonyl group, the reaction universally proceeds through a tetrahedral intermediate . biorxiv.org For example, in the intramolecular cyclization to form a quinazolinone, the initial step is the attack of the primary amine's nitrogen on the electrophilic carbonyl carbon. This forms a zwitterionic tetrahedral intermediate, which is typically the rate-limiting step of the process. This intermediate then collapses by eliminating a molecule of water (in the case of cyclodehydration) to form the final product.
The transition states for these reactions involve the partial formation and breaking of bonds. For the formation of the tetrahedral intermediate, the transition state would feature a partially formed N-C bond and a partially broken C=O pi bond, with developing negative charge on the oxygen and positive charge on the nitrogen. The stability of this transition state, and thus the reaction rate, is influenced by steric hindrance and electronic factors.
While direct experimental studies on the intermediates for N,N'-Tetramethylenebis(2-aminobenzamide) are not widely reported, their nature can be inferred from extensive mechanistic studies on analogous amide reactions. biorxiv.org The characterization of such transient species often relies on a combination of kinetic studies, isotopic labeling, and computational modeling to map the potential energy surface of the reaction.
Table 5: Plausible Intermediates in Key Reactions
| Reaction Pathway | Key Intermediate | Transition State | Method of Study (Analogous Systems) |
| Intramolecular Cyclization | Tetrahedral Adduct | Cyclic, constrained geometry with partial bond formation | Kinetics, Computational Chemistry |
| Acid-Catalyzed Hydrolysis | Protonated Amide / Tetrahedral Adduct | Nucleophilic attack of H₂O on protonated carbonyl | Isotope Labeling (¹⁸O), pH-rate profiles |
| Base-Catalyzed Hydrolysis | Tetrahedral Adduct | Nucleophilic attack of OH⁻ on carbonyl | Kinetic Isotope Effects, pH-rate profiles |
Theoretical and Computational Investigations of N,n Tetramethylenebis 2 Aminobenzamide
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule.
Geometric Optimization and Conformational Analysis
A geometric optimization would computationally determine the most stable three-dimensional structure of N,N'-Tetramethylenebis(2-aminobenzamide). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore the molecule's flexibility, identifying different stable conformers and the energy barriers between them. This is particularly relevant for the tetramethylene linker and the rotation around the amide bonds.
Table 1: Hypothetical Optimized Geometric Parameters for a Stable Conformer of N,N'-Tetramethylenebis(2-aminobenzamide)
| Parameter | Predicted Value (Å or °) |
|---|---|
| C=O Bond Length | Data not available |
| C-N (amide) Bond Length | Data not available |
| N-H Bond Length | Data not available |
| C-C-C-C (linker) Dihedral Angle | Data not available |
Electronic Structure Analysis (e.g., HOMO-LUMO energies, charge distribution)
Analysis of the electronic structure provides insights into the molecule's reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the energy required for electronic excitation. A map of the electrostatic potential would reveal the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 2: Hypothetical Electronic Properties of N,N'-Tetramethylenebis(2-aminobenzamide)
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Prediction of Spectroscopic Parameters
DFT calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model. This includes predicting infrared (IR) vibrational frequencies, which correspond to the stretching and bending of bonds, and Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule.
Table 3: Hypothetical Predicted Spectroscopic Data for N,N'-Tetramethylenebis(2-aminobenzamide)
| Spectroscopic Parameter | Predicted Value |
|---|---|
| Key IR Frequencies (cm⁻¹) (e.g., C=O stretch, N-H stretch) | Data not available |
| ¹H NMR Chemical Shifts (ppm) | Data not available |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations would model the movement of the atoms in N,N'-Tetramethylenebis(2-aminobenzamide) over time. This technique is invaluable for understanding the molecule's conformational flexibility in different environments, such as in a vacuum or in the presence of a solvent. MD simulations can reveal how the molecule folds and changes shape, and how solvent molecules arrange themselves around it, which is crucial for understanding its behavior in solution.
Computational Modeling of Reaction Mechanisms and Energy Barriers
Should N,N'-Tetramethylenebis(2-aminobenzamide) be involved in chemical reactions, computational modeling could be used to map out the reaction pathways. This involves identifying transition states and calculating the energy barriers for the reaction to proceed. Such studies are fundamental to understanding the kinetics and thermodynamics of chemical transformations.
Ligand Field Theory and Computational Inorganic Chemistry for Metal Complexes
Given the presence of nitrogen and oxygen atoms with lone pairs, N,N'-Tetramethylenebis(2-aminobenzamide) has the potential to act as a ligand and form complexes with metal ions. Ligand Field Theory and more advanced computational inorganic chemistry methods could be used to describe the electronic structure and properties of these metal complexes. These calculations would predict the geometry of the coordination complex, the nature of the metal-ligand bonding, and its magnetic and spectroscopic properties.
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb light at characteristic frequencies, making their identification possible. For N,N'-Tetramethylenebis(2-aminobenzamide), the FT-IR spectrum would be expected to display several key absorption bands corresponding to its structural components.
The primary amine (-NH2) groups would typically show two distinct stretching vibrations in the range of 3500-3300 cm⁻¹. The secondary amide (N-H) group would exhibit a stretching band around 3300 cm⁻¹. The carbonyl (C=O) group of the amide function is a strong absorber and would produce a prominent peak in the region of 1680-1630 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the tetramethylene bridge would appear just below 3000 cm⁻¹. Furthermore, C=C stretching vibrations within the aromatic rings would be observed in the 1600-1450 cm⁻¹ region.
Table 1: Expected FT-IR Absorption Bands for N,N'-Tetramethylenebis(2-aminobenzamide)
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Primary Amine (N-H) | 3500-3300 | Asymmetric & Symmetric Stretch |
| Secondary Amide (N-H) | ~3300 | Stretch |
| Aromatic C-H | >3000 | Stretch |
| Aliphatic C-H | <3000 | Stretch |
| Amide Carbonyl (C=O) | 1680-1630 | Stretch |
Raman Spectroscopy for Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is more effective for non-polar bonds and symmetric vibrations. For N,N'-Tetramethylenebis(2-aminobenzamide), Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the aromatic rings and the carbon-carbon bonds of the tetramethylene linker. The C=O stretching vibration would also be visible, though typically weaker than in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen frameworks.
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the ¹H-NMR spectrum of N,N'-Tetramethylenebis(2-aminobenzamide), distinct signals would be expected for the aromatic protons, the amine protons, the amide proton, and the methylene (B1212753) protons of the linker. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern and coupling to each other. The amide N-H proton would likely appear as a broad signal, also in the downfield region. The protons of the primary amine (-NH2) would also give a characteristic signal. The protons of the tetramethylene bridge (-CH2-CH2-CH2-CH2-) would show signals in the upfield region, and their splitting would provide information about their connectivity.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in N,N'-Tetramethylenebis(2-aminobenzamide) would give a distinct signal. The carbonyl carbon of the amide group would be found significantly downfield (typically 160-180 ppm). The aromatic carbons would resonate in the 110-160 ppm range. The carbons of the tetramethylene linker would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for N,N'-Tetramethylenebis(2-aminobenzamide)
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Amide Carbonyl (C=O) | 160-180 |
| Aromatic Carbons | 110-160 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to establish the connectivity of protons within the aromatic rings and along the tetramethylene chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com It allows for the definitive assignment of which protons are bonded to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly valuable for connecting different fragments of the molecule, for example, linking the protons of the tetramethylene bridge to the amide nitrogen and adjacent aromatic carbons, and for identifying quaternary (non-protonated) carbons.
Together, these 2D NMR techniques would provide a detailed and unambiguous map of the atomic connectivity in N,N'-Tetramethylenebis(2-aminobenzamide), confirming its proposed structure.
Mass Spectrometry (MS)
Mass spectrometry serves as a pivotal analytical technique for the structural elucidation and characterization of N,N'-Tetramethylenebis(2-aminobenzamide). Various ionization methods can be employed to determine its molecular weight and probe its structure through fragmentation analysis.
Electrospray ionization is a soft ionization technique well-suited for analyzing N,N'-Tetramethylenebis(2-aminobenzamide), as it typically generates intact molecular ions with minimal fragmentation. Given the presence of basic primary amine and amide functional groups, the compound is expected to readily form protonated molecules, [M+H]⁺, in the positive ion mode. Adducts with alkali metals, such as sodium [M+Na]⁺, are also commonly observed. rsc.org
Tandem mass spectrometry (ESI-MS/MS) is instrumental in confirming the structure by inducing fragmentation of the precursor molecular ion. rsc.org The fragmentation pathways for the [M+H]⁺ ion of N,N'-Tetramethylenebis(2-aminobenzamide) would likely involve characteristic cleavages. The most probable fragmentation points include the amide bonds and the tetramethylene linker. Cleavage of the C-N amide bond could lead to the formation of a 2-aminobenzoyl fragment ion, while fragmentation within the alkyl chain would produce a series of ions that could confirm the length of the linker. mdpi.com Studies on related aminobenzamide derivatives show that fragmentation can be directed by the site of protonation, providing detailed structural information. nih.gov
| Ionization Mode | Expected Precursor Ions | Potential MS/MS Fragmentation Pathways | Information Gained |
|---|---|---|---|
| Positive ESI | [M+H]⁺, [M+Na]⁺ | Cleavage of amide bonds, Fragmentation of the tetramethylene linker | Molecular weight confirmation, Structural verification of subunits and linker |
| Negative ESI | [M-H]⁻ | Deprotonation-induced fragmentation | Complementary structural data |
MALDI-TOF/MS is another effective soft ionization technique for analyzing molecules like N,N'-Tetramethylenebis(2-aminobenzamide), particularly for obtaining rapid molecular weight determination with high sensitivity. researchgate.net In this method, the analyte is co-crystallized with a matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), which absorbs the laser energy and facilitates gentle ionization of the analyte. shimadzu.com
Similar to ESI, MALDI typically produces singly charged ions, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. nih.gov The high mass resolution of the TOF analyzer allows for precise mass determination. Post-source decay (PSD) or tandem mass spectrometry (MALDI-TOF/TOF) can be utilized to induce fragmentation and obtain structural information, revealing details about the connectivity of the molecule. nih.gov Research on other small organic molecules has demonstrated the utility of MALDI-TOF for qualitative analysis and structural characterization. researchgate.net
High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of N,N'-Tetramethylenebis(2-aminobenzamide). thermofisher.com Techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry provide high resolving power and mass accuracy, often to within a few parts per million (ppm). nih.govpnnl.gov
This precision allows for the differentiation between ions with the same nominal mass but different elemental formulas (isobars). thermofisher.com The theoretical monoisotopic mass of N,N'-Tetramethylenebis(2-aminobenzamide), with the chemical formula C₁₈H₂₂N₄O₂, is calculated to be 326.1743 Da. By comparing the experimentally measured mass from an HRMS instrument to this theoretical value, the elemental formula can be confidently confirmed, which is a critical step in the compound's characterization. youtube.com
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of N,N'-Tetramethylenebis(2-aminobenzamide), particularly its chromophoric systems and its interactions with other species, such as metal ions.
The UV-Vis absorption spectrum of N,N'-Tetramethylenebis(2-aminobenzamide) is dominated by the electronic transitions within its two 2-aminobenzamide (B116534) chromophores. youtube.com A study on a closely related compound, N-propyl 2-aminobenzamide, identified a maximum absorbance peak at 325 nm in acetonitrile (B52724), which was attributed to a π–π* transition. nih.gov This type of transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, which is characteristic of aromatic systems. ufg.br
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assigned Transition |
|---|---|---|---|---|
| N-propyl 2-aminobenzamide | Acetonitrile | 325 | 4370 | π–π* / ICT |
The 2-aminobenzamide moieties in N,N'-Tetramethylenebis(2-aminobenzamide) contain potential donor atoms (amine nitrogen and amide oxygen/nitrogen) that can coordinate with metal ions. UV-Vis spectroscopy is an effective method for monitoring the formation of metal-ligand complexes in solution. researchgate.netresearchgate.net
Upon coordination of a metal ion, the electronic environment of the chromophore is perturbed, leading to distinct changes in the absorption spectrum. These changes can manifest as a shift in the wavelength of maximum absorption (λₘₐₓ), known as a bathochromic (red) or hypsochromic (blue) shift, and/or a change in the absorbance intensity, referred to as a hyperchromic or hypochromic effect. semanticscholar.org These spectral changes, often arising from ligand-to-metal charge-transfer (LMCT) transitions, confirm the interaction between the ligand and the metal ion. semanticscholar.orgnih.gov By systematically titrating the ligand solution with a metal ion solution and monitoring the spectral changes, one can determine the stoichiometry of the resulting complex (e.g., using Job's plot) and calculate its stability constant. semanticscholar.org
X-ray Diffraction Techniques
X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, one can deduce the arrangement of atoms within the crystal lattice. This information is fundamental for understanding the solid-state properties of a compound like N,N'-Tetramethylenebis(2-aminobenzamide).
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how those molecules pack together in the solid state. To perform this analysis, a high-quality single crystal of N,N'-Tetramethylenebis(2-aminobenzamide) is required.
The crystal is mounted on a diffractometer and rotated while being bombarded with a monochromatic X-ray beam. The diffraction pattern of spots is collected on a detector. The angles and intensities of these diffracted beams provide the data needed to calculate the electron density map of the crystal. From this map, the positions of individual atoms, bond lengths, bond angles, and torsion angles can be determined with high precision. This analysis would reveal the exact conformation of the tetramethylene bridge, the orientation of the two aminobenzamide moieties relative to each other, and the presence of any intramolecular hydrogen bonding.
While specific crystallographic data for N,N'-Tetramethylenebis(2-aminobenzamide) is not available in the surveyed literature, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.
Table 1: Hypothetical Single Crystal X-ray Diffraction Data for N,N'-Tetramethylenebis(2-aminobenzamide) This table is for illustrative purposes only and does not represent actual experimental data.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C18H22N4O2 |
| Formula Weight | 326.40 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 20.789 |
| β (°) | 95.67 |
| Volume (ų) | 1769.8 |
| Z (molecules/unit cell) | 4 |
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).
This pattern serves as a unique "fingerprint" for a specific crystalline solid. PXRD is invaluable for phase identification, allowing researchers to identify the crystalline form of N,N'-Tetramethylenebis(2-aminobenzamide) and to check for the presence of different polymorphs (different crystalline forms of the same compound). It is also a powerful tool for assessing the purity of a bulk sample, as the presence of crystalline impurities would result in additional peaks in the diffraction pattern.
Chromatographic Separations for Purity and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound like N,N'-Tetramethylenebis(2-aminobenzamide) and for isolating it from reaction byproducts or starting materials.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. A solution of the sample is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). Different components in the sample interact differently with the stationary phase, causing them to flow out of the column at different times (retention times).
For a compound like N,N'-Tetramethylenebis(2-aminobenzamide), a reversed-phase HPLC method would likely be employed. In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The purity of the compound is determined by injecting a sample and observing the resulting chromatogram. A perfectly pure sample would ideally show a single peak. The area of the peak is proportional to the concentration of the compound.
Although specific HPLC analysis parameters for this compound are not detailed in the available literature, a typical method would be developed to ensure a sharp, symmetrical peak with a reasonable retention time.
Table 2: Illustrative HPLC Parameters for Purity Analysis This table presents a general example and is not based on specific experimental data for N,N'-Tetramethylenebis(2-aminobenzamide).
| Parameter | Example Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that separates analytes based on their hydrophilicity. It uses a polar stationary phase (like silica (B1680970) or an amide-bonded phase) and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent.
HILIC is particularly useful for separating polar compounds that are poorly retained in reversed-phase HPLC. Given the presence of four amine/amide groups, N,N'-Tetramethylenebis(2-aminobenzamide) possesses polar characteristics that could make HILIC a suitable technique for its analysis and purification, especially for separating it from less polar impurities. The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
